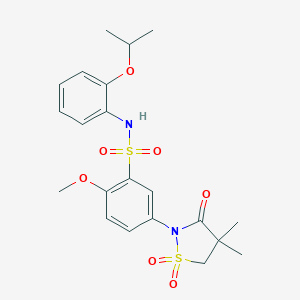![molecular formula C20H27N3O2S B253861 N-[2,6-di(propan-2-yl)phenyl]-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253861.png)
N-[2,6-di(propan-2-yl)phenyl]-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2,6-di(propan-2-yl)phenyl]-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide, commonly known as DPA-714, is a small molecule drug that has gained significant attention in the scientific research community due to its potential applications in a variety of fields. DPA-714 is a selective ligand for the translocator protein (TSPO), which is found in the outer mitochondrial membrane of cells.
作用機序
DPA-714 acts as a selective ligand for N-[2,6-di(propan-2-yl)phenyl]-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide, binding to the protein and modulating its activity. This compound is involved in the transport of cholesterol into the inner mitochondrial membrane, where it is used for steroid synthesis. This compound is also involved in the regulation of apoptosis and mitochondrial function. The exact mechanism by which DPA-714 modulates this compound activity is not fully understood, but it is thought to involve the regulation of mitochondrial membrane potential and the inhibition of pro-inflammatory signaling pathways.
Biochemical and Physiological Effects
DPA-714 has been shown to have a variety of biochemical and physiological effects. In addition to its role in neuroimaging, DPA-714 has been found to have anti-inflammatory and neuroprotective properties. DPA-714 has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in the brain. DPA-714 has also been found to protect against neuronal damage in animal models of neurodegenerative diseases.
実験室実験の利点と制限
DPA-714 has several advantages for use in lab experiments. It is a selective ligand for N-[2,6-di(propan-2-yl)phenyl]-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide, which allows for specific targeting of the protein. DPA-714 is also stable and can be radiolabeled for use in PET imaging. However, there are also limitations to the use of DPA-714. Its exact mechanism of action is not fully understood, and its effects on other cellular processes are not well characterized. Additionally, DPA-714 is not currently approved for use in humans and has not undergone extensive safety testing.
将来の方向性
There are several future directions for the study of DPA-714. One area of research is the development of new radiolabeled compounds for use in PET imaging. These compounds could have improved imaging properties and allow for more accurate visualization of N-[2,6-di(propan-2-yl)phenyl]-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide expression in the brain. Another area of research is the investigation of DPA-714's effects on other cellular processes, such as mitochondrial function and apoptosis. Finally, the potential therapeutic applications of DPA-714 in the treatment of neurodegenerative diseases should be explored further.
合成法
The synthesis of DPA-714 involves the reaction of 2-bromoacetophenone with 2,6-diisopropylaniline, followed by the addition of ethyl 6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. The resulting compound is then treated with sodium hydride and chloroacetyl chloride to yield DPA-714.
科学的研究の応用
DPA-714 has been extensively studied for its applications in the field of neuroimaging. N-[2,6-di(propan-2-yl)phenyl]-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide is upregulated in response to neuroinflammation and has been found to be a biomarker of neurodegeneration. DPA-714 can be radiolabeled with positron-emitting isotopes and used in positron emission tomography (PET) imaging to visualize this compound expression in the brain. This can provide valuable information about the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
分子式 |
C20H27N3O2S |
|---|---|
分子量 |
373.5 g/mol |
IUPAC名 |
N-[2,6-di(propan-2-yl)phenyl]-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H27N3O2S/c1-6-14-10-17(24)23-20(21-14)26-11-18(25)22-19-15(12(2)3)8-7-9-16(19)13(4)5/h7-10,12-13H,6,11H2,1-5H3,(H,22,25)(H,21,23,24) |
InChIキー |
GCKNLAJUBMFNQH-UHFFFAOYSA-N |
異性体SMILES |
CCC1=CC(=O)N=C(N1)SCC(=O)NC2=C(C=CC=C2C(C)C)C(C)C |
SMILES |
CCC1=CC(=O)N=C(N1)SCC(=O)NC2=C(C=CC=C2C(C)C)C(C)C |
正規SMILES |
CCC1=CC(=O)N=C(N1)SCC(=O)NC2=C(C=CC=C2C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,5-dimethoxy-N-[4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253778.png)


![Ethyl 4-({[4-(4,4-dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)phenyl]sulfonyl}amino)piperidine-1-carboxylate](/img/structure/B253787.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B253788.png)
![N-[4-({[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B253790.png)
![N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B253791.png)
![6-Amino-5-(3-methoxypropyl)pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile](/img/structure/B253792.png)
![5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B253805.png)
![2-(2-Chloro-5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-3-isothiazolidinone 1,1-dioxide](/img/structure/B253806.png)



![2-{[2-(cyclopentylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B253815.png)